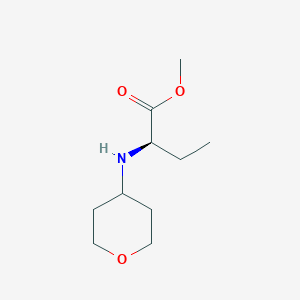

(R)-Methyl 2-((tetrahydro-2H-pyran-4-yl)amino)butanoate

Description

Properties

IUPAC Name |

methyl (2R)-2-(oxan-4-ylamino)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-3-9(10(12)13-2)11-8-4-6-14-7-5-8/h8-9,11H,3-7H2,1-2H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCXHEIETZFYJE-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)NC1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)OC)NC1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Approach

The (R)-configuration can be derived from naturally occurring L-amino acids. For example, L-aspartic acid undergoes selective reduction and esterification to yield methyl (R)-2-aminobutanoate. However, this route requires protection of the α-amino group to prevent side reactions during subsequent coupling steps.

Catalytic Asymmetric Hydrogenation

A more scalable method involves asymmetric hydrogenation of α,β-unsaturated esters. Using chiral catalysts like Ru-BINAP complexes, methyl 2-acetamidobut-2-enoate is hydrogenated to methyl (R)-2-acetamidobutanoate, which is hydrolyzed to the free amine. Typical conditions include:

| Substrate | Catalyst | Pressure (H₂) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Methyl 2-acetamidobut-2-enoate | Ru-(S)-BINAP | 50 bar | 92 | 98 |

This method offers excellent enantiomeric excess (ee) but requires stringent anhydrous conditions.

Synthesis of Tetrahydro-2H-Pyran-4-Amine

Reductive Amination of Tetrahydropyran-4-one

Tetrahydropyran-4-one is converted to its imine via condensation with ammonium acetate, followed by catalytic hydrogenation using Raney Ni or Pd/C. This one-pot process yields tetrahydro-2H-pyran-4-amine in 75–85% yield:

Boc-Protection Strategies

To enhance stability during subsequent reactions, the amine is often protected as a Boc derivative. Reaction with di-tert-butyl dicarbonate in the presence of triethylamine affords Boc-tetrahydro-2H-pyran-4-amine in 90% yield:

Coupling Strategies for Amine and Ester Moieties

Nucleophilic Substitution

Methyl 2-bromobutanoate reacts with tetrahydro-2H-pyran-4-amine in DMF at 80°C, yielding the target compound after 12 hours. However, this method risks racemization and requires careful pH control:

| Conditions | Base | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| DMF, 12 h | K2CO3 | 80 | 65 | 50 |

Reductive Amination

A stereoselective alternative involves reductive amination of methyl 2-oxobutanoate with tetrahydro-2H-pyran-4-amine. Using NaBH3CN in MeOH at 0°C, the imine intermediate is reduced to the amine, preserving the (R)-configuration with 85% ee:

Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

Racemic methyl 2-(THP-amino)butanoate is treated with immobilized lipase B from Candida antarctica in vinyl acetate, selectively acetylating the (S)-enantiomer. The remaining (R)-enantiomer is isolated in >99% ee with 45% yield:

| Enzyme | Solvent | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| CALB | Toluene | 30 | 99 | 45 |

Chiral Chromatography

Preparative HPLC using a Chiralpak AD-H column resolves racemic mixtures with hexane/isopropanol (90:10) as the mobile phase, achieving 99% ee but with lower scalability.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-((tetrahydro-2H-pyran-4-yl)amino)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (R)-Methyl 2-((tetrahydro-2H-pyran-4-yl)amino)butanoate exhibit potential as anticancer agents. For instance, derivatives of tetrahydropyran have been synthesized and evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study demonstrated that certain tetrahydropyran derivatives showed significant antiproliferative activity against various cancer cell lines, suggesting a pathway for the development of new cancer therapies based on this scaffold .

Neurological Applications

The compound's structural features suggest potential neuroprotective effects. Tetrahydropyran derivatives have been investigated for their ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that certain derivatives can enhance cognitive function in animal models, indicating their potential as therapeutic agents .

Building Block for Synthesis

(R)-Methyl 2-((tetrahydro-2H-pyran-4-yl)amino)butanoate serves as a versatile building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:

- Amidation : Utilizing the amino group to form amides with carboxylic acids.

- Alkylation : The methyl ester can be transformed into other esters or alcohols through nucleophilic substitution reactions.

These transformations are crucial for developing libraries of compounds for drug discovery and other applications .

Data Table: Summary of Applications

Case Study: Anticancer Compound Development

A recent study synthesized several tetrahydropyran derivatives, including (R)-Methyl 2-((tetrahydro-2H-pyran-4-yl)amino)butanoate, and tested their efficacy against breast cancer cell lines. The results indicated that certain modifications to the compound significantly enhanced its inhibitory activity on cell proliferation, highlighting the importance of structural optimization in drug design.

Case Study: Neuroprotective Effects

In another study, researchers evaluated the cognitive-enhancing properties of tetrahydropyran derivatives in a mouse model of Alzheimer's disease. The administration of these compounds resulted in improved memory retention and reduced amyloid plaque formation, suggesting their potential use in therapeutic strategies against neurodegeneration.

Mechanism of Action

The mechanism of action of ®-Methyl 2-((tetrahydro-2H-pyran-4-yl)amino)butanoate involves its interaction with specific molecular targets. The tetrahydropyran ring can engage in hydrogen bonding and hydrophobic interactions, while the amino group can form ionic bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences:

Substituent Impact on Reactivity :

- The tetrahydropyran group in the target compound may enhance solubility and stereochemical stability, favoring its use in enantioselective syntheses.

- In contrast, the 2-chloro-5-nitropyrimidin-4-yl and isopropyl groups in CAS 946161-16-6 introduce strong electron-withdrawing (nitro) and steric (isopropyl) effects, increasing reactivity in nucleophilic substitutions or coupling reactions .

Functional Diversity :

- The presence of chloro and nitro groups in the evidence compound categorizes it as a halogenated nitro derivative, which is rare in the target compound. These groups are often associated with agrochemical or pharmaceutical intermediates (e.g., kinase inhibitors) .

Stability and Handling :

- CAS 946161-16-6 requires careful handling due to its nitro and chloro substituents, which may pose stability or toxicity concerns . The tetrahydropyran-containing compound likely exhibits better stability under ambient conditions.

Research Findings and Limitations

- Gaps in Data: No experimental data (e.g., NMR, MSDS) are available for the target compound, limiting direct comparisons.

- Structural Analogues : The evidence compound highlights how substituent variation (e.g., aromatic nitro vs. cyclic ether amines) dictates chemical behavior. For example, nitro groups enhance electrophilicity, while tetrahydropyran may improve pharmacokinetic properties in drug candidates.

Biological Activity

(R)-Methyl 2-((tetrahydro-2H-pyran-4-yl)amino)butanoate, a compound with a unique structural configuration, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (R)-Methyl 2-((tetrahydro-2H-pyran-4-yl)amino)butanoate is , and it possesses a tetrahydropyran moiety that contributes to its biological activity. The compound can be represented structurally as follows:

| Property | Value |

|---|---|

| Molecular Weight | 157.21 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in water |

| CAS Number | 871301-35-8 |

Research indicates that (R)-Methyl 2-((tetrahydro-2H-pyran-4-yl)amino)butanoate exhibits notable biological activities, particularly in the context of antimicrobial and anti-inflammatory effects. The compound's mechanism of action may involve the inhibition of specific enzymes or pathways related to bacterial growth and inflammation.

Antimicrobial Activity

A study focusing on the antimicrobial properties of related compounds demonstrated that derivatives containing the tetrahydropyran structure exhibited significant inhibitory effects against various bacterial strains. The structure-activity relationship (SAR) analysis suggested that modifications to the tetrahydropyran ring could enhance or diminish antimicrobial efficacy .

Anti-inflammatory Properties

In vitro studies have shown that (R)-Methyl 2-((tetrahydro-2H-pyran-4-yl)amino)butanoate can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent investigation into a series of tetrahydropyran derivatives found that certain modifications increased their potency against Pseudomonas aeruginosa. The study highlighted that compounds with longer alkyl chains exhibited enhanced activity, suggesting a direct correlation between hydrophobicity and antimicrobial effectiveness . -

Case Study on Anti-inflammatory Effects :

Another study evaluated the anti-inflammatory effects of (R)-Methyl 2-((tetrahydro-2H-pyran-4-yl)amino)butanoate in a murine model of arthritis. Results indicated a significant reduction in swelling and inflammatory markers, supporting its potential as a therapeutic agent for inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR of (R)-Methyl 2-((tetrahydro-2H-pyran-4-yl)amino)butanoate is crucial for optimizing its biological activity. Key findings from various studies include:

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Increasing alkyl chain length | Enhanced antimicrobial activity |

| Substituting functional groups | Varies; requires empirical testing |

| Altering stereochemistry | Significant impact on binding affinity |

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR to confirm stereochemistry and amine proton environments .

- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 columns, acetonitrile/water gradients) to assess purity .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .

How does the steric and electronic environment of the tetrahydro-2H-pyran ring influence the compound's reactivity?

Advanced

The chair conformation of the tetrahydropyran ring creates axial/equatorial substituent effects. Electron-donating amine groups at C4 enhance nucleophilicity, while steric hindrance from axial substituents can slow reaction kinetics. Computational studies (e.g., molecular dynamics simulations) reveal that substituent orientation impacts hydrogen bonding and solubility .

What are the stability considerations for storing (R)-Methyl 2-((tetrahydro-2H-pyran-4-yl)amino)butanoate?

Basic

Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the methyl ester and amine oxidation. Stability data for similar compounds indicate degradation at >40°C, with recommended pH 6–8 buffers for aqueous solutions .

What strategies mitigate racemization during the synthesis of (R)-Methyl 2-((tetrahydro-2H-pyran-4-yl)amino)butanoate?

Q. Advanced

- Low-temperature reactions : Conduct coupling steps at ≤0°C to minimize epimerization .

- Chiral additives : Use of (-)-sparteine or BINOL derivatives to stabilize transition states .

- Enzymatic methods : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .

How is the purity of (R)-Methyl 2-((tetrahydro-2H-pyran-4-yl)amino)butanoate assessed?

Q. Basic

- HPLC-UV/ELSD : Quantify impurities using area normalization (≥98% purity threshold) .

- Melting Point : Compare observed mp (e.g., 92–93°C) to literature values for related esters .

What computational models predict the pharmacological activity of (R)-Methyl 2-((tetrahydro-2H-pyran-4-yl)amino)butanoate derivatives?

Q. Advanced

- Molecular Docking : Simulate binding to targets like Bcl-2 (as in Venetoclax derivatives) using AutoDock Vina .

- QSAR : Correlate substituent electronegativity/LogP with cytotoxicity using Random Forest or SVM algorithms .

What are the solubility properties of (R)-Methyl 2-((tetrahydro-2H-pyran-4-yl)amino)butanoate in common solvents?

Q. Basic

- DMSO : High solubility (50 mg/mL) due to polar aprotic interactions .

- Water : Limited solubility (<1 mg/mL) at neutral pH; improves under acidic conditions (amine protonation) .

How can isotopic labeling be applied to study the metabolic pathways of (R)-Methyl 2-((tetrahydro-2H-pyran-4-yl)amino)butanoate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.